Cas no 2305385-03-7 (N-2-(3-chlorophenyl)propan-2-ylprop-2-enamide)

N-2-(3-chlorophenyl)propan-2-ylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide
- Z1938261768
- 2305385-03-7
- EN300-26574670
- N-[1-(3-Chlorophenyl)-1-methylethyl]-2-propenamide
- N-2-(3-chlorophenyl)propan-2-ylprop-2-enamide
-
- インチ: 1S/C12H14ClNO/c1-4-11(15)14-12(2,3)9-6-5-7-10(13)8-9/h4-8H,1H2,2-3H3,(H,14,15)
- InChIKey: KSCJPZYPDKPFEU-UHFFFAOYSA-N
- SMILES: C(NC(C1=CC=CC(Cl)=C1)(C)C)(=O)C=C
計算された属性
- 精确分子量: 223.0763918g/mol
- 同位素质量: 223.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 29.1Ų
N-2-(3-chlorophenyl)propan-2-ylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574670-0.05g |
N-[2-(3-chlorophenyl)propan-2-yl]prop-2-enamide |
2305385-03-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-2-(3-chlorophenyl)propan-2-ylprop-2-enamide 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
N-2-(3-chlorophenyl)propan-2-ylprop-2-enamideに関する追加情報
N-2-(3-chlorophenyl)propan-2-ylprop-2-enamide (CAS No: 2305385-03-7)
N-2-(3-chlorophenyl)propan-2-ylprop-2-enamide, also known by its CAS number 2305385-03, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chlorophenyl group with a propionamide moiety, making it a versatile molecule for various applications.
The molecular structure of N-2-(3-chlorophenyl)propan is notable for its ability to engage in multiple types of interactions, including hydrogen bonding and π–π interactions. These properties make it a valuable tool in the study of molecular recognition and drug design. Recent studies have highlighted its potential as a lead compound in the development of new pharmaceutical agents targeting specific biological pathways.
In terms of synthesis, N-substituted amides like this compound are typically prepared through the reaction of carboxylic acids with appropriate amines under specific conditions. The presence of the chlorophenyl group introduces electronic effects that can influence the reactivity and stability of the molecule, making it an interesting subject for mechanistic studies in organic chemistry.
From an application standpoint, N-substituted amides have been explored in various industries, including agrochemicals and materials science. The compound's ability to act as a chiral auxiliary or as a building block in more complex molecules has been documented in recent research papers, underscoring its versatility.
Recent advancements in computational chemistry have allowed researchers to model the behavior of compounds like N-substituted amides with unprecedented accuracy. These models provide insights into their potential roles as inhibitors or activators of key enzymes, paving the way for innovative therapeutic strategies.
In conclusion, N-substituted amides such as this compound continue to be a focal point in chemical research due to their structural diversity and functional versatility. As new methodologies and technologies emerge, the understanding and application of these compounds are expected to expand further, contributing to breakthroughs in medicine and beyond.
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